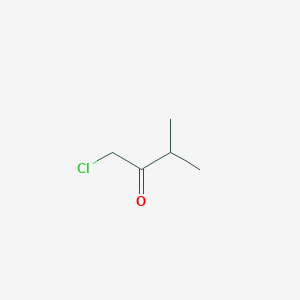

1-Chloro-3-methylbutan-2-one

Beschreibung

The exact mass of the compound 1-Chloro-3-methylbutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-3-methylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-methylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTWUPLPAPTFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499388 | |

| Record name | 1-Chloro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-63-7 | |

| Record name | 1-Chloro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-3-methylbutan-2-one chemical properties

Technical Monograph: 1-Chloro-3-methylbutan-2-one Focus: Synthetic Utility, Reactivity Dynamics, and Validation Protocols in Drug Discovery.

Executive Summary

1-Chloro-3-methylbutan-2-one (CAS: 17687-63-7) acts as a critical electrophilic scaffold in the synthesis of sterically congested heterocycles.[1] Often overshadowed by its unbranched analogues, this

This guide moves beyond basic property listing to provide a mechanistic analysis of its reactivity, a validated protocol for its characterization via heterocyclization, and handling standards required for high-integrity research.

Structural Dynamics & Reactivity Profile

The reactivity of 1-chloro-3-methylbutan-2-one is defined by the interplay between the electrophilic

-

Electrophilic Center (C1): The primary site of reactivity.[1] The C-Cl bond is activated by the adjacent carbonyl dipole, making C1 highly susceptible to

attack by soft nucleophiles (sulfur, nitrogen). -

Steric Gatekeeper (C3): Unlike chloroacetone, the bulky isopropyl group at C3 shields the carbonyl carbon from nucleophilic attack, directing incoming nucleophiles preferentially toward the C1 alkyl halide site. This reduces the formation of unwanted Schiff bases or ketals during initial reaction stages.[1]

-

Regioselectivity Risks: In the presence of strong bases, the molecule can undergo Favorskii rearrangement or elimination to form

-unsaturated ketones.

Table 1: Physicochemical Core Data

| Property | Value | Context for Application |

| IUPAC Name | 1-Chloro-3-methylbutan-2-one | Systematic identification.[1][2][3][4] |

| CAS Number | 17687-63-7 | Key for sourcing and regulatory checks.[1][4] |

| Molecular Weight | 120.58 g/mol | Stoichiometric calculations.[1][2] |

| Boiling Point | ~140–145°C (est.)[1] | High enough for reflux in MeOH/EtOH.[1] |

| Solubility | Soluble in EtOH, DCM, THF | Compatible with standard organic workflows. |

| Stability | Moisture Sensitive | Hydrolyzes slowly to the |

Critical Synthesis Pathways

While commercially available, understanding the synthesis is crucial for troubleshooting impurity profiles (specifically regioisomers).

Pathway A: Direct Chlorination (Industrial Route)[1]

-

Precursor: 3-methylbutan-2-one (Methyl isopropyl ketone).[1]

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Mechanism: Radical or ionic halogenation.[1]

-

Impurity Profile: This method often yields a mixture of the desired 1-chloro isomer (kinetic product) and the 3-chloro isomer (thermodynamic product, substitution at the tertiary carbon).[1]

-

Purification: Fractional distillation is required.[1][5] Drug development applications demand >95% purity to prevent isomeric impurities in the final heterocycle.[1]

Pathway B: Diazomethane Homologation (Lab Scale / High Purity)

-

Precursor: Isobutyryl chloride.[1]

-

Reagents: Diazomethane (

), followed by anhydrous HCl. -

Advantage: Regiospecific.[1] The diazo group inserts only at the terminal position, guaranteeing the 1-chloro structure.

-

Risk: High safety hazard (diazomethane is explosive/toxic).[1]

The Self-Validating Protocol: Hantzsch Thiazole Synthesis

To verify the quality and reactivity of a batch of 1-chloro-3-methylbutan-2-one without relying solely on GC/MS, we utilize the Hantzsch Thiazole Synthesis .[1] This reaction converts the liquid, lachrymatory starting material into a stable, crystalline solid (2-amino-4-isopropylthiazole).[1]

Why this validates the material:

-

Regiospecificity Check: Only the 1-chloro isomer yields the 2-amino-4-isopropylthiazole.[1] The 3-chloro impurity yields a 5-isopropyl derivative or fails to cyclize cleanly.[1]

-

Purity Check: The sharpness of the product's melting point directly correlates to the purity of the starting chloroketone.

Experimental Workflow

Objective: Synthesis of 2-amino-4-isopropylthiazole hydrochloride.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Prep: Dissolve Thiourea (1.0 eq, e.g., 7.6 g) in Ethanol (absolute, 50 mL).

-

Addition: Add 1-Chloro-3-methylbutan-2-one (1.05 eq, e.g., 12.6 g) dropwise to the stirring thiourea solution at room temperature. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Observation: The solution should turn clear, and eventually, a white precipitate (the hydrochloride salt) may begin to form.

-

-

Workup (Isolation):

-

Characterization:

-

Target Melting Point: ~170–175°C (as HCl salt).

-

Validation: If the melting point is depressed (>5°C range), the starting material likely contained significant 3-chloro-3-methylbutan-2-one.[1]

-

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack and subsequent cyclodehydration.

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis validation protocol.

Safety, Stability & Handling

Hazard Classification (GHS):

-

H301: Toxic if swallowed (Alkylating agent).[1]

-

H315/H319: Causes skin irritation and serious eye irritation.[1][2][4][7]

Storage Protocols:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Under inert gas (Argon/Nitrogen).[1] The compound is hygroscopic and hydrolyzes to release HCl gas, which can corrode storage seals.

-

Stabilizers: Commercial samples often contain small amounts of epoxides (e.g., 1,2-epoxybutane) as acid scavengers to prevent autocatalytic decomposition.

Decomposition Indicators:

-

A change in color from colorless/pale yellow to dark orange/brown indicates polymerization or HCl elimination.[1]

-

Fuming upon opening the bottle indicates significant hydrolysis (release of HCl).

References

-

PubChem. (n.d.).[1][2][3] 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7).[1][2][4] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (1950).[1] Pseudothiohydantoin (General Hantzsch Protocol).[1] Organic Syntheses, Coll. Vol. 3, p.751.[1] Retrieved February 3, 2026, from [Link]

-

J. Chem. Pharm. Res. (2009).[1][7][8] Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1): 276-281.[1][8] (Provides kinetic basis for alpha-haloketone/thiourea reaction). Retrieved February 3, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Chloro-3-methylbutan-2-one | C5H9ClO | CID 12466598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 12823681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. jocpr.com [jocpr.com]

Technical Guide: 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7)

Strategic Intermediate for Thiazole Scaffold Construction in Drug Discovery [1]

Part 1: Executive Summary

1-Chloro-3-methylbutan-2-one (CAS 17687-63-7), also known as

Unlike simple alkyl halides, this compound serves as a "linchpin" reagent in the Hantzsch Thiazole Synthesis , enabling the rapid construction of heterocyclic cores found in protease inhibitors (e.g., HCV therapeutics) and novel antimicrobial candidates. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug development.

Part 2: Chemical Profile & Physical Properties[1][2]

The compound is an

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 1-Chloro-3-methylbutan-2-one | |

| CAS Number | 17687-63-7 | |

| Molecular Formula | ||

| Molecular Weight | 120.58 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage due to trace HCl evolution.[1][2] |

| Boiling Point | ~140–150 °C (est.)[3] | Isomer 3-chloro-3-methyl-2-butanone boils at 149°C. |

| Density | 1.05 ± 0.05 g/cm³ | Estimated based on structural homologs. |

| Solubility | Soluble in EtOH, MeOH, | Hydrolyzes slowly in water; reacts with protic nucleophiles. |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N2) at 2–8°C. |

| Hazards | Lachrymator, Corrosive, Flammable | See Safety Section. |

Part 3: Synthetic Routes & Production[4]

The industrial preparation of 1-chloro-3-methylbutan-2-one typically involves the regioselective chlorination of 3-methyl-2-butanone (methyl isopropyl ketone).

Synthesis Logic

Direct chlorination of unsymmetrical ketones can yield mixtures of regioisomers. However, acid-catalyzed chlorination favors substitution at the more substituted

Reaction Scheme:

-

Reagent Choice: Sulfuryl chloride is preferred over

gas for laboratory scale to minimize over-chlorination (dichlorination). -

Purification: Fractional distillation is required to separate the product from the isomeric 3-chloro-3-methyl-2-butanone (CAS 5950-19-6).

Part 4: Core Application – Hantzsch Thiazole Synthesis

The primary utility of CAS 17687-63-7 is the synthesis of 2-amino-4-isopropylthiazoles via condensation with thiourea. This reaction is the industry standard for introducing the 4-isopropylthiazole moiety into drug scaffolds.

Mechanistic Pathway

The reaction proceeds through a cascade sequence:

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon bearing the chlorine (S_N2 mechanism). -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Figure 1: Mechanistic flow of the Hantzsch synthesis converting CAS 17687-63-7 to the thiazole scaffold.

Validated Experimental Protocol

Objective: Synthesis of 2-amino-4-isopropylthiazole (Key intermediate for antifungal/antiviral research).

Reagents:

-

1-Chloro-3-methylbutan-2-one (12.06 g, 100 mmol)

-

Thiourea (7.61 g, 100 mmol)

-

Absolute Ethanol (50 mL)

-

Ammonium hydroxide (

) for neutralization.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Thiourea (7.61 g) to Absolute Ethanol (50 mL). The thiourea may not dissolve completely at room temperature.

-

Addition: Add 1-Chloro-3-methylbutan-2-one (12.06 g) dropwise to the stirred suspension. Caution: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C). The solution will become clear as the reaction proceeds. Maintain reflux for 2–3 hours .

-

Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of the starting ketone.

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrochloride salt will precipitate.

-

Isolation (Free Base):

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Dissolve the residue in minimal water (20 mL).

-

Basify with Ammonium Hydroxide (

) to pH 9–10. The free base will precipitate as a solid or oil.

-

-

Purification: Extract with Dichloromethane (

mL), dry over -

Expected Yield: 85–95% (Pale yellow solid).

Part 5: Pharmaceutical Relevance[5]

The 4-isopropylthiazole moiety derived from this starting material is a privileged structure in medicinal chemistry, offering a balance of lipophilicity (isopropyl group) and polar interaction potential (thiazole nitrogen/sulfur).

HCV Protease Inhibitors (Simeprevir Context)

Research into Hepatitis C Virus (HCV) NS3/4A protease inhibitors has highlighted the utility of 4-substituted thiazoles. Specifically, studies docking Simeprevir analogs have identified the 4-isopropylthiazole moiety as a critical P2 ligand substituent. It fills the S2 hydrophobic pocket of the protease enzyme, establishing essential Van der Waals contacts (e.g., with His41) that potentiate inhibitory activity [1].

Antifungal Agents

Derivatives synthesized from 2-amino-4-isopropylthiazole (e.g., hydrazide analogs) have demonstrated significant activity against Histoplasma capsulatum. The isopropyl group at the C4 position is often superior to methyl or phenyl substituents, providing the optimal steric bulk for binding to fungal molecular targets [2].

Structural Distinction in Ritonavir

Note for Researchers: While Ritonavir contains an isopropylthiazole, it is the 2-isopropyl-4-substituted isomer (linked via C4). That specific isomer is synthesized from thioisobutyramide and a halo-ketone. CAS 17687-63-7 yields the 4-isopropyl-2-substituted isomer (linked via N or C2 amine). Researchers must distinguish between these regioisomers during retrosynthetic analysis.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation (Lachrymator).[1]

-

H226: Flammable liquid and vapor.[1]

Handling Protocols:

-

Engineering Controls: Always handle inside a certified chemical fume hood. The compound releases potent lachrymatory vapors (tear gas effect).

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container under an inert atmosphere (Argon) at 2–8°C. Degradation leads to the formation of dark impurities and HCl gas.

-

Spill Response: Neutralize spills with aqueous sodium bicarbonate before cleanup to neutralize any generated acid.

References

-

Computational Drug Repurposing for SARS-CoV-2 Mpro Inhibitors. Universal Journal of Pharmaceutical Research, 2022.[4] Link (Discusses the 4-isopropylthiazole moiety in protease inhibitor binding pockets).

-

Synthesis and Antifungal Activity of Aminothiazole Derivatives. National Institutes of Health (PMC). Link (Highlights the SAR of 4-isopropylthiazole derivatives against H. capsulatum).

-

Synthesis of 2-Amino-4-isopropylthiazole. PrepChem. Link (Standard protocol verification for Hantzsch condensation).

-

1-Chloro-3-methylbutan-2-one Compound Summary. PubChem. Link.

Sources

Part 1: Molecular Architecture & Physicochemical Properties

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Chloro-3-methylbutan-2-one

Executive Summary

1-Chloro-3-methylbutan-2-one (CAS: 17687-63-7), also known as chloromethyl isopropyl ketone, represents a critical electrophilic building block in modern heterocyclic chemistry. Distinguished by its steric asymmetry—balancing a bulky isopropyl group against a reactive

The reactivity of 1-chloro-3-methylbutan-2-one is defined by the interplay between the electrophilic carbonyl carbon and the adjacent alkyl chloride. Unlike its isomer, 3-chloro-3-methylbutan-2-one, which suffers from steric crowding at the reaction center, the 1-chloro variant offers an accessible primary carbon for nucleophilic attack, making it the preferred substrate for Hantzsch thiazole synthesis.

Structural Analysis:

-

Electrophilic Centers: The molecule possesses two distinct electrophilic sites: the carbonyl carbon (

) and the -

Steric Gating: The isopropyl group at

provides significant steric bulk, shielding the carbonyl from nucleophilic attack from the "left" side, thereby directing regioselectivity during cyclization reactions.

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 1-Chloro-3-methylbutan-2-one | |

| Molecular Formula | ||

| Molecular Weight | 120.58 g/mol | |

| Boiling Point | 73–75°C at 64 mbar | Validated via Patent EP0323625A2 [1] |

| Density | ~1.08 g/cm³ | Estimated based on analogs |

| Solubility | Soluble in MeOH, DCM, THF | Hydrolytically unstable in hot water |

| Appearance | Colorless to pale yellow liquid | Strong lachrymator |

Part 2: Spectroscopic Signature

Accurate identification of 1-chloro-3-methylbutan-2-one requires distinguishing it from the thermodynamically favored 3-chloro isomer. The following spectroscopic data serves as a validation standard.

Nuclear Magnetic Resonance (NMR) Profile: The diagnostic signal is the singlet corresponding to the chloromethyl group. In the 3-chloro isomer, this signal would be absent (replaced by a methyl singlet).

-

NMR (CDCl

-

4.25 ppm (s, 2H,

-

2.85 ppm (sept,

-

1.15 ppm (d,

-

4.25 ppm (s, 2H,

-

NMR (CDCl

-

204.5 ppm (

-

48.2 ppm (

-

39.1 ppm (

-

18.5 ppm (

-

204.5 ppm (

Infrared Spectroscopy (IR):

-

Carbonyl Stretch: Sharp, intense band at 1720–1725 cm

. -

C-Cl Stretch: Moderate bands in the 600–800 cm

fingerprint region.

Part 3: Synthetic Pathways (The Protocol)

Direct chlorination of 3-methyl-2-butanone typically yields the thermodynamically stable 3-chloro isomer. To selectively access the 1-chloro derivative, a kinetic control strategy using methanol as a solvent is required, as detailed in industrial patents [1]. For high-purity laboratory scale, the Nierenstein reaction is the gold standard.

Method A: Selective Chlorination (Scalable/Industrial)

Rationale:[1] Methanol solvates the protonated ketone, favoring the formation of the kinetic enol (terminal double bond) or stabilizing the intermediate to direct chlorination to the methyl group.

Protocol:

-

Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, gas inlet tube, and thermometer. Ensure the system is vented to a caustic scrubber (NaOH) to neutralize HCl gas.

-

Reagents: Charge the flask with 3-methyl-2-butanone (1.0 eq) and Methanol (2.5 volumes).

-

Chlorination: Cool the solution to -5°C. Introduce Chlorine gas (

) slowly while maintaining the internal temperature below 0°C. -

Work-up: After addition, stir for 30 minutes. Purge with nitrogen to remove excess

/HCl. Distill off methanol under reduced pressure. -

Purification: Fractionally distill the residue under vacuum (approx. 64 mbar). Collect the fraction boiling at 73–75°C.

-

Yield: ~75-78%.[2]

-

Purity: >93% (GC).

-

Method B: Nierenstein Reaction (High Purity Lab Scale)

Rationale: This method inserts a methylene group into isobutyryl chloride, guaranteeing the position of the chlorine atom at the terminus.

Protocol:

-

Diazomethane Prep: Generate an ethereal solution of diazomethane (Caution: Explosion Hazard, use blast shield and polished glassware) from Diazald.

-

Acylation: Add isobutyryl chloride (1.0 eq) dropwise to the diazomethane solution (2.5 eq) at 0°C. Stir for 1 hour to form the diazoketone intermediate.

-

Chlorination: Bubble dry HCl gas through the solution at 0°C until nitrogen evolution ceases.

-

Isolation: Wash with saturated

, dry over

Figure 1: Comparison of industrial kinetic chlorination vs. laboratory Nierenstein synthesis routes.

Part 4: Reactivity Profile & Drug Development Applications

The primary utility of 1-chloro-3-methylbutan-2-one lies in its ability to construct 4-isopropylthiazole scaffolds via the Hantzsch Thiazole Synthesis. This moiety is a bioisostere found in various antitubercular and antimicrobial candidates [2].

Mechanism: Hantzsch Thiazole Synthesis The reaction with thiourea or thioamides proceeds via a stepwise condensation:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon ( -

Cyclization: The nitrogen atom attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring.

Application Example: Antitubercular Agents

Research indicates that 4-isopropylthiazole-2-carbohydrazide derivatives exhibit significant activity against Mycobacterium tuberculosis

Figure 2: Hantzsch synthesis pathway for generating the bioactive 2-amino-4-isopropylthiazole core.

Part 5: Handling & Safety Protocols

1-Chloro-3-methylbutan-2-one is a potent alkylating agent and lachrymator. Strict adherence to safety protocols is mandatory.

-

Hazard Classification:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation (Lachrymator).

-

H226: Flammable liquid and vapor.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound can degrade to release HCl upon exposure to moisture.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate solution to neutralize the alkylating potential before disposal.

References

-

European Patent Office. (1989). Process for preparing 3-[2-chloro-2-(4-chlorophenyl)-vinyl]-2,2-dimethyl-cyclopropane carboxylic acid.[2] EP0323625A2. Link

-

Mallikarjuna, B. P., et al. (2009).[4][5] Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents.[3][4][5] European Journal of Medicinal Chemistry, 44(11), 4739-4746. Link

-

PubChem. (n.d.). 1-Chloro-3-methylbutan-2-one Compound Summary. National Center for Biotechnology Information. Link

-

LookChem. (n.d.). Isobutyryl chloride Properties and Applications.[6]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0323625A2 - Process for preparing 3-[2-chloro-2(4-chlorophenyl)-vinyl]-2,2-dimethyl-cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 3. soeagra.com [soeagra.com]

- 4. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

Technical Guide: Spectroscopic Validation of 1-Chloro-3-methylbutan-2-one

Executive Summary

1-Chloro-3-methylbutan-2-one (CAS: 17687-63-7), also known as

Despite its structural simplicity, the molecule presents a significant analytical challenge: regioisomerism .[1] The direct chlorination of the parent ketone (3-methyl-2-butanone) often yields a mixture of the desired kinetic product (1-chloro) and the thermodynamic byproduct (3-chloro-3-methylbutan-2-one).[1]

This guide provides an authoritative spectroscopic framework (NMR and IR) to unequivocally identify 1-chloro-3-methylbutan-2-one and quantify regioisomeric purity.[1]

Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the competitive pathways that generate impurities.[1] The position of the chlorine atom drastically alters the electronic environment of the molecule, creating distinct spectral signatures.[1]

The Regioselectivity Challenge

The parent ketone, 3-methyl-2-butanone, can enolize at two positions:[1]

-

Position 1 (Methyl): Kinetic enolate formation.[1] Leads to the target 1-chloro isomer.[1][2]

-

Position 3 (Methine): Thermodynamic enolate formation.[1] Leads to the 3-chloro isomer (tertiary chloride).[1]

The following diagram illustrates the divergence in synthesis and the resulting structural differences that spectroscopy must resolve.

Figure 1: Synthetic divergence leading to the target molecule and its primary regioisomeric impurity.[1]

Infrared (IR) Spectroscopy[3]

IR spectroscopy provides the first line of evidence for the

Key Absorption Bands[1]

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| C=O Stretch | 1725 – 1745 | Strong | Primary Indicator. Shifted ~15-25 |

| C-H Stretch | 2960 – 2870 | Medium | Characteristic alkyl C-H stretching (isopropyl methyls).[1] |

| C-Cl Stretch | 700 – 800 | Medium/Strong | Broad band in the fingerprint region; confirms presence of alkyl chloride.[1] |

| C-H Bend | 1365 & 1385 | Medium | "Gem-dimethyl" doublet, characteristic of the isopropyl group.[1] |

Mechanistic Insight: The high-frequency shift of the carbonyl is caused by the alignment of the C=O and C-Cl dipoles.[1] To minimize repulsion, the C=O bond shortens (increasing force constant

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

NMR is the definitive method for structural validation.[1] The symmetry of the isopropyl group and the isolation of the chloromethyl protons provide a self-validating spectral pattern.[1]

H NMR Analysis (Proton)

Solvent:

The spectrum is defined by three distinct signal sets. The absence of a singlet in the

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Fragment |

| H-1 | 4.20 – 4.35 | Singlet (s) | 2H | - | Cl-CH |

| H-3 | 2.85 – 3.05 | Septet (sept) | 1H | ~7.0 | CH (CH |

| H-4 | 1.15 – 1.25 | Doublet (d) | 6H | ~7.0 | CH(CH |

Distinguishing the Regioisomer (Impurity)

If the thermodynamic product (3-chloro-3-methylbutan-2-one) is present, you will observe:

-

Impurity Peak A: Singlet at

~2.3 ppm (Methyl ketone: -

Impurity Peak B: Singlet at

~1.6-1.8 ppm (Gem-dimethyl adjacent to Cl: -CCl( -

Target Confirmation: The target must show the diagnostic singlet at

> 4.0 ppm.

C NMR Analysis (Carbon)

Solvent:

| Carbon Assignment | Shift ( | Type | Diagnostic Note |

| C-2 (C=O) | 202 – 206 | Quaternary | Carbonyl carbon.[1] Slightly shielded relative to parent ketone due to orbital interaction.[1] |

| C-1 (CH | 45 – 48 | Secondary | Key diagnostic peak. Significantly deshielded by Cl. |

| C-3 (CH) | 38 – 41 | Tertiary | Isopropyl methine. |

| C-4 (CH | 18 – 20 | Primary | Isopropyl methyls (equivalent).[1] |

Visualization of Spectral Logic

The following diagram maps the chemical structure to the expected NMR signals, providing a visual logic check for the analyst.

Figure 2: Mapping structural fragments to diagnostic

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized protocol. This workflow includes a "Go/No-Go" decision matrix based on the spectral data.[1]

Sample Preparation

-

Solvent: Use high-purity

(99.8% D) containing 0.03% v/v TMS.[1]-

Note: Avoid DMSO-d

if possible, as

-

-

Concentration: Dissolve ~10-15 mg of the oil in 0.6 mL of solvent.

-

Filtration: If the sample is cloudy (common if synthesized from inorganic salts), filter through a small plug of glass wool or a 0.45

m PTFE syringe filter.[1]

Data Acquisition Parameters ( H)[1]

-

Frequency: 400 MHz or higher recommended.[1]

-

Pulse Angle: 30° or 45°.

-

Relaxation Delay (D1):

2.0 seconds (ensure accurate integration of the isolated chloromethyl singlet). -

Scans: 16 – 64.[1]

QC Decision Matrix

| Observation | Conclusion | Action |

| Singlet at 4.2 ppm (2H) ONLY | Pure Target | Pass. Proceed to release. |

| Singlet at 2.3 ppm present | Regioisomer Contamination | Fail. Calculate molar ratio via integration. |

| Doublet at 1.1 ppm becomes Multiplet | Alkyl Chain Isomerism | Fail. Check starting material purity. |

| Broad Singlet at >8.0 ppm | Acid Contamination | Hold. Sample may contain residual HCl/HBr; wash with NaHCO |

References

-

National Institute of Standards and Technology (NIST). 1-Chloro-3-methylbutane and Isomers Mass Spectrometry and IR Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. 1-Chloro-3-methylbutan-2-one Compound Summary (CID 12466598).[1][2] National Center for Biotechnology Information.[1] [Link]

-

Organic Syntheses.Synthesis of

-Chloroketones and Related Derivatives. (General reference for shifts in 3-chloro-4-phenylbutan-2-one analogue). Org. Synth. 2013, 90, 280-289.[1] [Link] -

SDBS. Spectral Database for Organic Compounds.[1][3] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Used for fragment shift prediction of isopropyl and chloromethyl groups).[1] [Link]

Sources

Technical Monograph: Operational Safety and Synthetic Utility of 1-Chloro-3-methylbutan-2-one

Part 1: Executive Technical Overview

1-Chloro-3-methylbutan-2-one (CAS: 17687-63-7) is a potent

This guide moves beyond generic safety data sheets (SDS) to address the operational reality of working with this lachrymatory alkylating agent. The core directive is to maintain containment of the electrophile until it is chemically consumed or quenched.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-Chloro-3-methylbutan-2-one |

| Common Synonyms | |

| CAS Number | 17687-63-7 |

| Molecular Formula | |

| Molecular Weight | 120.58 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C (Est.) |

| Flash Point | ~45–50 °C (Flammable) |

| Solubility | Soluble in alcohols, DCM, THF; limited solubility in water (hydrolyzes slowly) |

Part 2: Hazard Mechanics & Toxicology (The "Why")

To safely handle this compound, one must understand its mechanism of toxicity. It is not merely an "irritant"; it is a site-specific alkylating agent.

The Lachrymatory Mechanism (TRPA1 Activation)

Like chloroacetone and bromoacetone, 1-Chloro-3-methylbutan-2-one is a lachrymator. It acts as a potent electrophile that attacks the cysteine residues on the TRPA1 ion channel in sensory nerve endings.

-

Consequence: Even trace vapors cause immediate, debilitating tearing, blepharospasm (involuntary eyelid closure), and respiratory distress.

-

Operational Implication: Standard fume hood airflow (100 fpm / 0.5 m/s) is non-negotiable. Work outside a hood requires a full-face respirator with organic vapor cartridges; safety glasses are insufficient against vapors.

Alkylation Potential ( Reactivity)

The chlorine atom is alpha to a carbonyl group, significantly increasing the electrophilicity of the adjacent methylene carbon (

-

Mechanism: It readily undergoes nucleophilic substitution (

) with biological nucleophiles (DNA bases, proteins). -

Consequence: Potential mutagenicity and severe skin burns. The injury may be delayed; the lipophilic nature allows penetration of the epidermis before alkylation occurs, leading to deep tissue damage.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is often inadequate for

Glove Selection Protocol

CRITICAL: Do NOT rely on standard disposable nitrile gloves for prolonged contact or spill cleanup.

-

Ketone Vulnerability: Low-molecular-weight ketones degrade nitrile rubber rapidly.

-

Halogen Permeation: Chlorinated compounds can permeate latex.

Recommended Glove System:

-

Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate) . These are chemically resistant to almost all small organic molecules.

-

Mechanical Barrier (Outer): Standard Nitrile (5-8 mil). This provides dexterity and protects the inner laminate glove from tearing.

Engineering Controls

-

Primary Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Secondary Containment: Use a spill tray for all reaction vessels to prevent hood surface contamination.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap (dry ice/acetone) to prevent the compound from entering the vacuum pump oil or exhaust.

Part 4: Operational Protocols

A. Synthesis Utility: The Hantzsch Thiazole Synthesis

The primary application of 1-Chloro-3-methylbutan-2-one is the synthesis of 2-aminothiazoles or substituted thiazoles.

Standard Workflow:

-

Reaction: 1-Chloro-3-methylbutan-2-one + Thiourea (or Thioamide)

Thiazole Hydrohalide salt. -

Solvent: Ethanol or Methanol is typically used.

-

Self-Validation: The reaction is self-indicating. As the alkyl halide is consumed, the lachrymatory nature decreases, and the product often precipitates as a salt.

B. Safe Weighing & Transfer

-

Avoid Syringes if possible: The high back-pressure and potential for "spray" make syringes risky.

-

Pipetting: Use a positive displacement pipette or a glass Pasteur pipette.

-

Taring: Tare the receiving flask with solvent already in it. Add the reagent directly to the solvent to suppress vapor pressure immediately.

C. Decontamination & Quenching

Never dispose of active

Quenching Solution (The "Nucleophilic Scrubber"):

Prepare a solution of 10% Sodium Thiosulfate (

-

Chemistry: Thiosulfate acts as a soft nucleophile, displacing the chloride to form a water-soluble, non-volatile Bunte salt.

-

Protocol: Wash all glassware, spatulas, and empty vials with this solution. Let sit for 20 minutes before final rinsing.

Part 5: Visualization of Safe Handling Lifecycle

The following diagram outlines the "Cradle-to-Grave" workflow for handling this compound, emphasizing the decision points for safety.

Figure 1: Operational workflow for 1-Chloro-3-methylbutan-2-one, prioritizing containment and chemical deactivation before disposal.

Part 6: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | DO NOT RUB. Flush with water/eyewash for 15 mins. Force eyelids open. Seek immediate medical attention (ophthalmology). |

| Skin Contact | Remove contaminated clothing immediately.[1] Wash with soap and water.[2] Do not use ethanol (enhances absorption). |

| Inhalation | Evacuate to fresh air.[3][1] If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (< 10 mL) | Cover with vermiculite or spill pads. Soak pads in 10% Sodium Thiosulfate before disposal. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12466598, 1-Chloro-3-methylbutan-2-one. Retrieved October 26, 2025 from [Link]

- Thermo Fisher Scientific.Safety Data Sheet: 1-Chloro-3-methylbutan-2-one. (Note: General reference to supplier SDS for CAS 17687-63-7).

- Organic Syntheses.General Procedures for Hantzsch Thiazole Synthesis. (Mechanistic grounding for synthetic utility).

-

Interactive Learning Paradigms, Inc. The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Alpha-Chloro Ketones: A Comprehensive Treatise on Reactivity and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-chloro ketones are a cornerstone class of bifunctional organic compounds, distinguished by the presence of a ketone functional group and a chlorine atom on the adjacent (alpha) carbon.[1][2] This unique structural arrangement creates a powerful synergy of electrophilic sites, conferring a distinct and versatile reactivity profile that has been exploited by chemists for over a century.[3] The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack, while also activating the α-protons for enolization.[3][4] This guide provides a comprehensive exploration of the synthesis, core reactivity patterns, and strategic applications of α-chloro ketones. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic substitutions and the iconic Favorskii rearrangement, providing field-proven experimental protocols and insights relevant to professionals in organic synthesis and drug development.

Introduction: The Archetype of Bifunctional Electrophiles

Historical Perspective and Significance in Modern Synthesis

First described in the late 18th century, α-haloketones have grown from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[3] Their high reactivity makes them valuable building blocks for a vast array of molecular architectures, particularly in the synthesis of complex heterocyclic systems which form the scaffold of many pharmaceutical agents.[3] In contemporary drug discovery, α-chloro ketones are not only key intermediates for multi-step syntheses but are also incorporated into final drug candidates, for instance, as precursors to the hydroxyethylamine isostere found in potent HIV protease inhibitors.[5][6]

Structural and Electronic Properties: The Source of Reactivity

The reactivity of an α-chloro ketone is a direct consequence of its electronic and conformational properties. The molecule possesses two primary electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1]

-

Inductive Effect: The strongly electron-withdrawing carbonyl group exerts a powerful inductive effect, polarizing the adjacent C-Cl bond and increasing the partial positive charge on the α-carbon. This renders the α-carbon exceptionally susceptible to nucleophilic attack.[3]

-

Conformational Preference: Spectroscopic studies using IR and NMR have shown that α-chloro ketones predominantly exist in a conformation where the chlorine and oxygen atoms are nearly eclipsed (cisoid).[3] This arrangement is more stable than the transoid form due to a lesser steric repulsion between the chlorine and oxygen compared to the chlorine and an alkyl group.[3]

The interplay of these electronic features dictates the diverse reaction pathways available to this class of compounds.

Caption: Core reactivity sites of an α-chloro ketone.

Synthetic Routes to Alpha-Chloro Ketones

The efficient preparation of α-chloro ketones is crucial for their application. Several reliable methods exist, starting from common laboratory materials.

Direct Chlorination of Ketones

This is the most common approach, proceeding via an enol or enolate intermediate. The choice between acid or base catalysis dictates the regioselectivity of the reaction.

Under acidic conditions, the ketone undergoes tautomerization to form an enol intermediate.[7] This step is typically the rate-determining step of the reaction. The electron-rich enol then attacks an electrophilic chlorine source (e.g., Cl₂, NCS). This method generally favors monochlorination at the more substituted α-carbon.[1]

Caption: Workflow for acid-catalyzed α-chlorination of ketones.

From Alcohols: A One-Pot Oxidation and Chlorination Strategy

A highly efficient method involves the direct conversion of secondary alcohols to α-chloro ketones without isolating the intermediate ketone.[8] Reagents like trichloroisocyanuric acid (TCCA) can serve as both the oxidant and the chlorine source, making this a cost-effective and atom-economical process.[8]

The Arndt-Eistert Homologation Approach

For preparing chiral α-chloro ketones, particularly from N-protected amino acids, the Arndt-Eistert homologation is a valuable pathway.[5] An acyl chloride, derived from the amino acid, reacts with diazomethane to form an α-diazoketone intermediate. Subsequent treatment with HCl yields the desired chiral α-chloro ketone.[1][5] This method is instrumental in synthesizing key fragments for pharmaceuticals like HIV protease inhibitors.[5]

Tabulated Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Causality & Key Insights | Ref. |

| Direct Acid-Catalyzed Chlorination | Enolizable Ketone | Cl₂, NCS, TCCA; Acid (e.g., HCl, AcOH) | Proceeds via the enol intermediate. Favors the thermodynamically more stable, more substituted enol, leading to chlorination at the more substituted α-carbon. | [1][7] |

| Direct Conversion from Alcohols | Secondary Alcohol | Trichloroisocyanuric acid (TCCA), MeOH | TCCA acts as both oxidant and chlorinating agent. A practical one-pot procedure that avoids isolation of the intermediate ketone, improving process economy. | [8] |

| Arndt-Eistert/Diazoketone Route | N-Protected Amino Acid | (COCl)₂, Diazomethane (CH₂N₂), HCl | Excellent for accessing enantiopure α-chloro ketones. The diazoketone intermediate is key. Requires careful handling due to the hazardous nature of diazomethane. | [1][5] |

The Landscape of Reactivity: A Mechanistic Exploration

The dual electrophilicity of α-chloro ketones gives rise to a rich and diverse reactivity profile.

Nucleophilic Substitution Reactions: The Sₙ2 Pathway

Alpha-chloro ketones are highly reactive towards Sₙ2 displacement. For example, the reaction of chloroacetone with potassium iodide is approximately 35,000 times faster than the same reaction with 1-chloropropane.[9]

This dramatic rate enhancement is attributed to the stabilization of the Sₙ2 transition state. The adjacent carbonyl group's π-system allows for orbital overlap with the p-orbitals of the reacting α-carbon. This delocalization of electron density in the trigonal bipyramidal transition state significantly lowers the activation energy of the reaction.[9]

Caption: Sₙ2 reaction pathway on an α-chloro ketone.

With certain nucleophiles, particularly methoxide, nucleophilic substitution can compete with an epoxidation pathway.[10] This involves initial nucleophilic addition to the carbonyl carbon, followed by intramolecular Sₙ2 displacement of the chloride by the newly formed alkoxide.[3]

This protocol details a typical Sₙ2 reaction, a foundational transformation for creating C-O bonds and accessing precursors for many pharmaceutical scaffolds.

-

Objective: To synthesize 2-phenoxy-1-phenylethanone from 2-chloro-1-phenylethanone (phenacyl chloride) and phenol.

-

Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and characterization of the product (melting point, NMR spectroscopy) which should match literature values for the desired α-phenoxy ketone.

-

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone (10 mL per mmol of phenol). Causality: Potassium carbonate is a mild base used to deprotonate phenol to the more nucleophilic phenoxide in situ.

-

Addition of Electrophile: To the stirring suspension, add a solution of 2-chloro-1-phenylethanone (1.0 eq) in acetone dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloro-ketone is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with 1M NaOH (to remove any unreacted phenol) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization from ethanol.

-

-

Expected Outcome: 2-phenoxy-1-phenylethanone is obtained as a white solid with a yield typically in the range of 85-95%.

The Favorskii Rearrangement: A Signature Transformation

The Favorskii rearrangement is the reaction of an α-halo ketone (with an enolizable α'-proton) with a base to yield a rearranged carboxylic acid derivative.[11][12] For cyclic α-chloro ketones, this reaction provides a powerful method for ring contraction.[11][13][14]

The widely accepted mechanism involves the formation of an enolate at the α'-position (away from the chlorine).[11] This enolate then undergoes an intramolecular Sₙ2 reaction to form a strained cyclopropanone intermediate. The nucleophilic base (e.g., hydroxide, alkoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the more stable carbanion leads to the final rearranged product.

-

Objective: To synthesize cyclopentanecarboxylic acid from 2-chlorocyclohexanone.

-

Self-Validation: The formation of the new C-C bond and contraction of the ring is validated by spectroscopic analysis (¹H and ¹³C NMR) of the final product, which will show characteristic signals for a cyclopentane ring and a carboxylic acid, and by titration to determine the equivalent weight.

-

Methodology:

-

Base Solution: Prepare a solution of sodium hydroxide (3.0 eq) in water in a round-bottom flask cooled in an ice bath.

-

Substrate Addition: Add 2-chlorocyclohexanone (1.0 eq) dropwise to the cold, vigorously stirring base solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic impurities.

-

Acidification: Carefully acidify the aqueous layer with concentrated HCl in an ice bath until the pH is ~1-2. The carboxylic acid product will often precipitate or can be extracted.

-

Purification: Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude cyclopentanecarboxylic acid, which can be purified by distillation or recrystallization.

-

-

Expected Outcome: Cyclopentanecarboxylic acid is obtained with a typical yield of 70-80%.

Reactions with Nitrogen and Sulfur Nucleophiles: Gateway to Heterocycles

Alpha-chloro ketones are powerful precursors for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.[3] For example, the Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring. Similarly, reactions with amidines or β-enamino esters can lead to imidazoles and pyrroles, respectively.

Applications in Drug Discovery and Development

The unique reactivity of α-chloro ketones makes them highly valuable in the pharmaceutical industry.

Alpha-Chloro Ketones as Key Building Blocks for Pharmaceutical Agents

Chiral α-chloro ketones are critical intermediates in the synthesis of HIV protease inhibitors like atazanavir and darunavir.[5] They are used to install the crucial hydroxyethylamine backbone, which mimics the natural peptide transition state and binds tightly to the enzyme's active site. The synthesis often starts from a protected amino acid, which is converted to the corresponding α-chloro ketone via the Arndt-Eistert methodology.[5] This ketone then undergoes stereoselective reduction and subsequent reactions to build the final complex drug molecule.

Conclusion and Future Outlook

Alpha-chloro ketones continue to be a subject of intense research and application in organic synthesis. Their predictable yet powerful reactivity, governed by the interplay of the carbonyl and chloro functionalities, allows for the construction of complex molecular frameworks from simple precursors. While classic transformations like the Sₙ2 displacement and Favorskii rearrangement remain staples of synthetic chemistry, future research will likely focus on developing new catalytic, enantioselective transformations of these versatile intermediates. The development of safer and more efficient chlorination procedures and the application of flow chemistry for handling hazardous intermediates like diazoketones will further expand the utility of α-chloro ketones in both academic and industrial settings.[5] Their role in constructing the medicinally relevant scaffolds of tomorrow is secure, ensuring their place as a truly indispensable functional group.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5097. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

-

Scribd. Favorskii Rearrangement. [Link]

-

Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

YouTube. Favorskii Rearrangement. (2022, January 26). [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

- Google Patents. A method for preparing α' chloroketones.

-

Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935. [Link]

-

Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

-

University of Pretoria. (2021). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 1-Chloro-3-methylbutan-2-one in Organic Solvents for Research and Development

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-3-methylbutan-2-one (CAS No: 17687-63-7), a key halogenated ketone intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, designing purification strategies, and ensuring formulation success. This document elucidates the theoretical principles governing its solubility, offers predictive insights into its behavior in common organic solvents, and provides a robust, self-validating experimental protocol for precise quantitative determination. The causality behind experimental design choices is emphasized to empower scientists with the foundational knowledge required for methodological adaptation and troubleshooting.

Introduction

1-Chloro-3-methylbutan-2-one is an alpha-chlorinated ketone featuring an isopropyl group adjacent to the carbonyl function. Its molecular structure presents a unique combination of polarity, hydrogen bond accepting capability, and lipophilicity, which dictates its interaction with various solvent systems. This compound serves as a valuable building block in organic synthesis, including in the preparation of intermediates for fungicidal and antimycotic agents[1].

The efficiency of any synthetic step involving this intermediate—from reaction kinetics to product isolation and purification via crystallization or chromatography—is critically dependent on its solubility. A poorly chosen solvent can lead to low yields, incomplete reactions, or complex purification challenges. This guide, therefore, aims to demystify the solubility profile of 1-Chloro-3-methylbutan-2-one by merging theoretical principles with practical, field-proven methodologies.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of 1-Chloro-3-methylbutan-2-one:

-

Polarity: The molecule possesses significant polarity arising from the electronegative oxygen of the carbonyl group (C=O) and the chlorine atom (C-Cl). This creates a permanent dipole moment.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents (e.g., alcohols). It cannot, however, act as a hydrogen bond donor.

-

Lipophilicity: The isopropyl group and the ethyl backbone contribute to its nonpolar character. The computed property XLogP3, a measure of lipophilicity, is 1.6, indicating a moderate preference for lipid-like environments over aqueous ones[2].

These features suggest that 1-Chloro-3-methylbutan-2-one will be most soluble in polar aprotic solvents that can engage in strong dipole-dipole interactions. It is also expected to be soluble in polar protic solvents and moderately soluble in nonpolar solvents, but poorly soluble in water.

Caption: Intermolecular forces governing solubility.

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bond accepting and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Very High | Strong dipole-dipole interactions between the solute's carbonyl/C-Cl bonds and the solvent's polar functional groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Soluble | London dispersion forces. Solubility in ether is enhanced due to its slight polarity.[3][4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Favorable dipole-dipole and dispersion forces. |

| Aqueous | Water | Very Low / Insoluble | The energy gained from solute-water interactions is insufficient to overcome the strong hydrogen bonding network of water. |

Experimental Protocol for Quantitative Solubility Determination

Trustworthy data can only be generated through meticulous experimental work. The following protocol describes the Isothermal Equilibrium Method, a gold standard for determining the solubility of a compound at a specific temperature. This method is a self-validating system when combined with a precise analytical endpoint.

Objective

To determine the saturation solubility of 1-Chloro-3-methylbutan-2-one in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

Chemicals: 1-Chloro-3-methylbutan-2-one (>98% purity), selected solvent (analytical grade).

-

Glassware: Jacketed glass reaction vessel or temperature-controlled vial, magnetic stir bar, volumetric flasks, gas-tight syringes.

-

Equipment: Analytical balance (±0.1 mg), calibrated digital thermometer or temperature probe, magnetic stir plate, constant temperature water bath/circulator, analytical instrument for quantification (HPLC or GC recommended).

Critical Safety Precautions

1-Chloro-3-methylbutan-2-one is a flammable liquid and vapor, is toxic if swallowed, and causes serious skin and eye irritation[2]. All handling must be performed in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors.

Step-by-Step Methodology

Caption: Workflow for experimental solubility determination.

-

System Preparation: Add a precise volume (e.g., 10.0 mL) of the chosen solvent to the temperature-controlled vessel. Allow the solvent to equilibrate at the target temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring.

-

Solute Addition: Add a pre-weighed amount of 1-Chloro-3-methylbutan-2-one that is expected to be below the saturation point. Stir until fully dissolved.

-

Achieving Saturation: Continue adding small, accurately weighed portions of the solute. After each addition, allow sufficient time for dissolution. The point of saturation is reached when a small amount of solid solute remains undissolved for an extended period. Add a final small amount to ensure an excess of the solid phase.

-

Equilibration (Causality Check): This is the most critical step. The system must reach thermodynamic equilibrium. Seal the vessel to prevent solvent evaporation and stir the suspension vigorously for a sufficient duration (a minimum of 4 hours is recommended, but 24 hours is ideal) at a constant temperature. This ensures that the concentration of the dissolved solute in the liquid phase is maximized and stable.

-

Sample Preparation for Analysis: Stop the stirring and allow the excess solid to settle completely (e.g., for 1-2 hours). Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

Quantification: Immediately weigh the collected sample, then dilute it accurately with the same solvent to a concentration within the calibrated range of your analytical instrument (e.g., HPLC or GC).

-

Data Analysis: Using a pre-established calibration curve, determine the concentration of 1-Chloro-3-methylbutan-2-one in the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility. Express the result in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Factors Influencing Solubility Data Integrity

-

Temperature: Solubility is highly temperature-dependent. Always report and control the temperature with high precision. An increase in temperature typically increases the solubility of liquids.

-

Purity: Impurities in either the solute or the solvent can significantly alter the measured solubility. Using high-purity, analytical grade materials is essential for obtaining trustworthy and reproducible data.

-

Equilibration Time: Insufficient time for the system to reach equilibrium is a common source of error, leading to an underestimation of the true solubility. The protocol's recommended long stir time is designed to mitigate this.

Conclusion

1-Chloro-3-methylbutan-2-one exhibits a versatile solubility profile, demonstrating high solubility in polar aprotic and chlorinated solvents, good solubility in polar protic solvents, and moderate solubility in nonpolar media. This behavior is a direct consequence of its molecular structure, which allows for a range of intermolecular interactions. While theoretical predictions provide a valuable starting point for solvent selection, this guide strongly advocates for empirical determination using a robust and self-validating protocol, such as the detailed Isothermal Equilibrium Method. By understanding both the theoretical underpinnings and the practical nuances of solubility determination, researchers can confidently optimize their processes, leading to improved yields, higher purity products, and more efficient development cycles.

References

- 1-Chloro-3-methylbutane: Comprehensive Overview and Applic

- 1-CHLORO-3-METHYLBUTANE 107-84-6 wiki. Guidechem.

- 1-CHLORO-3-METHYLBUTANE | 107-84-6. ChemicalBook.

-

1-Chloro-3-methylbutan-2-one | C5H9ClO | CID 12466598. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

Sources

- 1. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]

- 2. 1-Chloro-3-methylbutan-2-one | C5H9ClO | CID 12466598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]

Methodological & Application

Technical Guide: 1-Chloro-3-methylbutan-2-one as a Precision Alkylating Agent

The following Technical Guide and Protocol is designed for research scientists and medicinal chemists. It synthesizes established organic chemistry principles with specific handling requirements for

Executive Summary

1-Chloro-3-methylbutan-2-one (CMB) is a potent, bifunctional electrophile belonging to the

This guide details the use of CMB as a primary alkylating agent for the synthesis of 2-amino-4-isopropylthiazole , a critical pharmacophore in fragment-based drug discovery (FBDD). We provide validated protocols, mechanistic insights, and strict safety standards for handling this lachrymatory agent.

Chemical Profile

| Property | Value |

| IUPAC Name | 1-Chloro-3-methylbutan-2-one |

| Structure | |

| Molecular Weight | 120.58 g/mol |

| Boiling Point | ~138°C (Predicted) |

| Reactive Moiety | |

| Primary Hazard | Alkylating agent, Lachrymator, Skin Corrosive |

Mechanism of Action

The utility of CMB stems from its dual electrophilic sites. The

The Hantzsch Thiazole Synthesis

When reacted with thioamides or thioureas, CMB undergoes a condensation-cyclization sequence.

-

Alkylation: The sulfur atom of the thiourea nucleophile attacks the C1 position of CMB (

), displacing chloride. -

Cyclization: The amide nitrogen attacks the carbonyl carbon (C2), forming a hydroxythiazoline intermediate.

-

Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise conversion of CMB to 2-amino-4-isopropylthiazole.

Figure 1: Mechanistic pathway for the synthesis of 2-amino-4-isopropylthiazole from 1-chloro-3-methylbutan-2-one.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-isopropylthiazole

Objective: To synthesize a substituted thiazole scaffold suitable for medicinal chemistry libraries. Scale: 10 mmol Estimated Yield: 75-85%

Reagents & Equipment[1][2][3]

-

Precursor: 1-Chloro-3-methylbutan-2-one (1.21 g, 10 mmol)

-

Nucleophile: Thiourea (0.76 g, 10 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Base (Workup): Ammonium hydroxide (

) or Sodium bicarbonate ( -

Equipment: 50 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

-

Preparation (Safety First): Perform all operations in a functioning fume hood. CMB is a lachrymator; wear double nitrile gloves and safety goggles.

-

Solvation: In the 50 mL RBF, dissolve Thiourea (0.76 g) in Absolute Ethanol (15 mL). Stir until fully dissolved.

-

Addition: Add 1-Chloro-3-methylbutan-2-one (1.21 g) dropwise to the stirring solution over 5 minutes.

-

Note: The reaction is exothermic. A slight color change (yellowing) may occur.

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C oil bath) for 2 to 4 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting ketone spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A white precipitate (thiazole hydrochloride salt) may form.

-

Concentration: Remove approximately 50% of the solvent under reduced pressure (Rotavap).

-

Basification: Add water (10 mL) to the residue. Slowly add concentrated

or saturated-

Observation: The free base thiazole will precipitate or form an oil.

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Drying: Dry combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Protocol B: General Alkylation of Amines (Secondary Amine Synthesis)

Objective: To synthesize

-

Setup: Dissolve 1.0 eq of Secondary Amine and 1.2 eq of Triethylamine (TEA) in DCM at 0°C.

-

Addition: Add 1.0 eq of CMB dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

-

Workup: Wash with water, dry organic layer, and concentrate.

-

Caution:

-aminoketones can be unstable; store as HCl salts if not used immediately.

-

Workflow Visualization

The following diagram outlines the logical flow for the synthesis and purification process.

Figure 2: Operational workflow for the synthesis of the thiazole scaffold.

Safety & Handling (Critical)

As an

-

Lachrymator: Vapors cause severe eye irritation and tearing. Open only in a fume hood.

-

Alkylating Agent: Potential mutagen. Avoid all skin contact.[4][1][2] Double-glove (Nitrile) and change gloves immediately upon splash contact.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating capability before cleanup.

Applications in Drug Development

The 4-isopropylthiazole moiety synthesized using CMB is a bio-isostere often used to improve lipophilicity and metabolic stability in drug candidates.

-

Kinase Inhibitors: Thiazoles serve as ATP-mimetic scaffolds.

-

Anti-inflammatory Agents: Used in COX-2 inhibitor design.

-

Fragment-Based Design: The 2-amino-4-isopropylthiazole fragment is a "privileged structure" capable of hydrogen bonding (via the amino group) and hydrophobic interaction (via the isopropyl group).

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Alpha-Haloketone Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Safety Data (GHS): PubChem. (2025).[5] "1-Chloro-3-methylbutan-2-one Compound Summary". National Library of Medicine.

-

Thiazoles in Drug Discovery: Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles as potential antibacterial and antifungal agents". Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Chloro-3,3-dimethyl-butan-2-one | SIELC Technologies [sielc.com]

- 4. 1-Chloro-3-methylbutane | 107-84-6 | TCI AMERICA [tcichemicals.com]

- 5. 1-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 12823681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Process Chemistry Guide: Nucleophilic Substitution & Heterocycle Synthesis of 1-Chloro-3-methylbutan-2-one

Part 1: Executive Summary & Reactivity Profile[1]

The "Valine Linchpin"

1-Chloro-3-methylbutan-2-one (also known as

Unlike simple alkyl halides, this molecule possesses a carbonyl group adjacent to the leaving group (

-

Enhanced

Susceptibility: The adjacent carbonyl -

Heterocycle Formation: It is the primary precursor for 4-isopropylthiazoles (Hantzsch synthesis).

-

Lability to Base (Favorskii Risk): Exposure to strong alkoxides can trigger skeletal rearrangement, destroying the desired core.

Chemical Safety Profile (Lachrymator Warning)

CRITICAL SAFETY NOTICE:

-

Engineering Controls: All operations must occur in a high-efficiency fume hood.

-

Decontamination: Quench glassware and spills with a dilute solution of ammonia or aqueous sodium thiosulfate to destroy the alkylating potential before removal from the hood.

Part 2: Application Protocols

Protocol A: Hantzsch Synthesis of 2-Amino-4-isopropylthiazole

Application: Primary route for generating thiazole-based drug scaffolds (e.g., Ritonavir analogs, P-gp inhibitors).[1]

Mechanism: Condensation of the

Materials

-

Substrate: 1-Chloro-3-methylbutan-2-one (1.0 eq)

-

Reagent: Thiourea (1.1 eq)[1]

-

Solvent: Ethanol (Absolute) or Methanol[1]

-

Base (Optional/Workup): Ammonium hydroxide or Sodium bicarbonate[1]

Experimental Workflow

-

Preparation: Dissolve Thiourea (1.1 eq) in Ethanol (10 volumes relative to ketone mass). Ensure complete dissolution.

-

Addition: Add 1-Chloro-3-methylbutan-2-one (1.0 eq) dropwise at room temperature.

-

Note: The reaction is exothermic. For scales >10g, use an ice bath to maintain internal temperature

during addition.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane) or LCMS.[1] The starting material (chloride) is invisible in UV but stains with

; the product is UV active.

-

-

Workup (Free Base Isolation):

-

Cool to room temperature. The product exists as the hydrochloride salt in solution.

-

Concentrate the solvent to ~20% volume.

-

Neutralize with 10% aqueous Ammonium Hydroxide or saturated

until pH ~9. -

The free amine will precipitate or form an oil. Extract with Ethyl Acetate (

).[1]

-

-

Purification: Dry organics over

and concentrate. Recrystallize from Hexane/Ether if necessary.

Data Summary: Hantzsch Reaction Metrics

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.1 (Ketone : Thiourea) | Slight excess of thiourea ensures complete consumption of the lachrymator.[1] |

| Temperature | Reflux ( | Required for the dehydration step to aromatize the ring. |

| Typical Yield | 85–95% | Highly efficient "Click-like" heterocyclization.[1] |

| Key Impurity | Dithiazolyl amine | Formed if large excess of ketone is used. |

Protocol B: Direct Azidation (Valine Amine Precursor)

Application: Synthesis of

Experimental Workflow

-

Solvent System: Use Acetone/Water (4:1) or DMF (anhydrous).[1] Acetone/Water is greener and allows easier workup.

-

Catalyst Loading: Add Sodium Iodide (NaI) (0.1 eq).[1]

-

Mechanistic Insight: NaI reacts with the alkyl chloride to form the alkyl iodide in situ. The iodide is a better leaving group (

is a weaker base than

-

-

Reagent: Add Sodium Azide (

) (1.5 eq). Caution: Azides are shock-sensitive. -

Reaction: Stir at room temperature for 12–16 hours.

-

Do not reflux azides in chlorinated solvents (risk of diazidomethane formation).

-

-

Workup: Dilute with water, extract with Diethyl Ether. Wash organic layer with brine.

-

Safety: Treat aqueous waste with dilute hypochlorite (bleach) to quench unreacted azide before disposal.

-

Part 3: Critical Process Hazard – The Favorskii Rearrangement

The "Hidden" Failure Mode

When 1-Chloro-3-methylbutan-2-one is exposed to strong alkoxide bases (e.g., Sodium Methoxide, Sodium Ethoxide) without a potent nucleophile like a thiol or amine present, it undergoes the Favorskii Rearrangement.[1]

Mechanism of Failure:

-

Base abstracts a proton from the

-carbon (the isopropyl methine). -

Intramolecular attack displaces the chloride, forming a cyclopropanone intermediate.[2][3]

-

Ring opening leads to a skeletal rearrangement, converting the haloketone into a linear ester (e.g., Methyl 3-methylbutanoate).

Prevention Strategy:

-

Avoid:

, -

Alternative: Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (

,

Part 4: Visualized Pathways (Graphviz)[1]

Caption: Reactivity landscape of 1-Chloro-3-methylbutan-2-one showing primary synthetic pathways and the critical Favorskii rearrangement risk.

Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

References

-

Hantzsch Thiazole Synthesis & Applications

-

Mechanistic Insights (

vs. Carbonyl Addition): -

Favorskii Rearrangement Hazards

-

Safety Data & Substance Identity

Sources

- 1. 1-Chloro-3-methylbutan-2-one | C5H9ClO | CID 12466598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. adichemistry.com [adichemistry.com]

- 6. scribd.com [scribd.com]

- 7. drhnsp.org [drhnsp.org]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective SN2 Protocol for 1-Chloro-3-methylbutan-2-one

Executive Summary & Mechanistic Rationale

This guide details the protocol for the nucleophilic substitution of 1-Chloro-3-methylbutan-2-one , a highly reactive

The Reactivity Paradox

The reactivity of 1-Chloro-3-methylbutan-2-one is governed by the overlap between the